molecular formula C12H17N3S B3117985 Benzenecarbothioamide, 4-(4-methyl-1-piperazinyl)- CAS No. 229970-90-5

Benzenecarbothioamide, 4-(4-methyl-1-piperazinyl)-

Cat. No. B3117985
CAS RN: 229970-90-5
M. Wt: 235.35 g/mol
InChI Key: GYJRSAILKVORJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenecarbothioamide, 4-(4-methyl-1-piperazinyl)- is a chemical compound with the molecular formula C12H17N3S . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of Benzenecarbothioamide, 4-(4-methyl-1-piperazinyl)- consists of a benzene ring attached to a carbothioamide group and a 4-methyl-1-piperazinyl group . The molecular weight of the compound is 219.33 .

Scientific Research Applications

Pharmacokinetics and Binding Mechanisms

A study investigated the binding characteristics of a piperazine derivative to bovine serum albumin (BSA) using fluorescence spectroscopy, highlighting its significance in understanding the pharmacokinetic mechanism of the drug. The research showed that the derivative has good anticancer activity, antibacterial properties, and a low toxic nature. Molecular modeling studies revealed hydrophobic interactions and hydrogen bonding, stabilizing the interaction and inducing structural changes in BSA (Karthikeyan et al., 2015).

Antimicrobial Activities

New urea and thiourea derivatives of piperazine doped with Febuxostat were synthesized and evaluated for their antimicrobial and antiviral activities. The study found that specific derivatives exhibited promising antiviral and potent antimicrobial activities, showcasing the versatility of piperazine-based compounds in biological applications (Reddy et al., 2013).

Inhibitory Activities on Enzymes

Another research focused on substituted amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase (PDHK). It highlighted the optimization of N-methylcarbothioamide moiety for enhanced PDHK inhibitory activity, demonstrating the potential of these compounds in metabolic regulation (Aicher et al., 2000).

Synthesis and Evaluation of Novel Compounds

Novel 1,4-disubstituted piperazines were synthesized and evaluated for their antibacterial activities, indicating their potential as therapeutics against resistant bacterial strains. This work underscores the continuous exploration of piperazine derivatives for new drug development (Shroff et al., 2022).

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-14-6-8-15(9-7-14)11-4-2-10(3-5-11)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJRSAILKVORJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenecarbothioamide, 4-(4-methyl-1-piperazinyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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